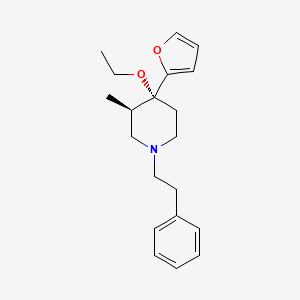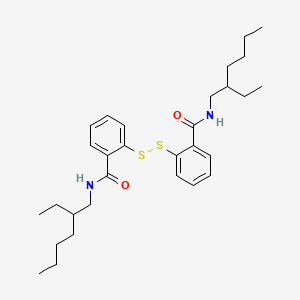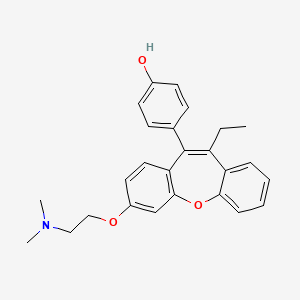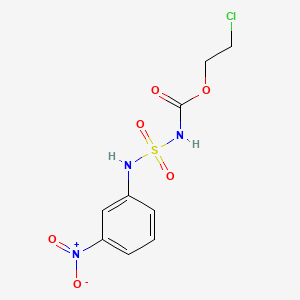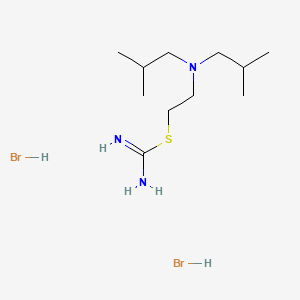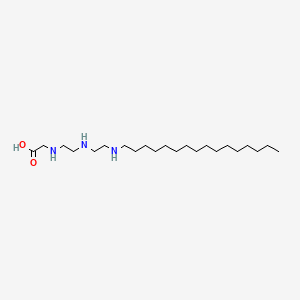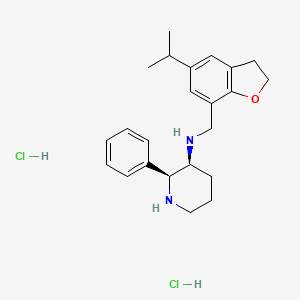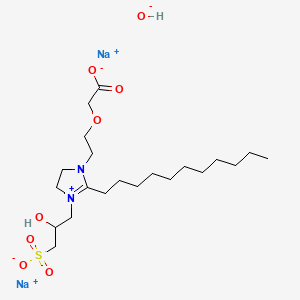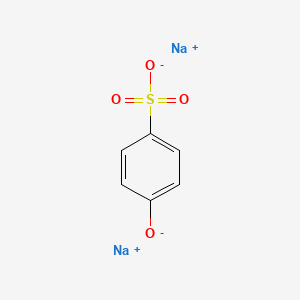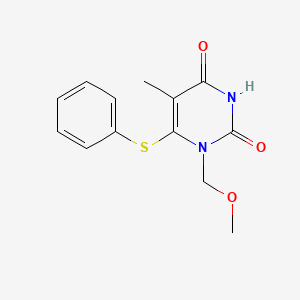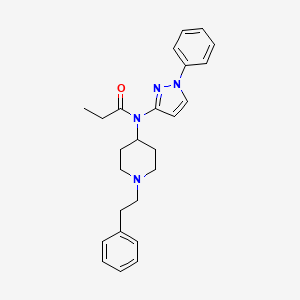
Upidosin mesylate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Upidosin mesylate monohydrate is a chemical compound with the molecular formula C31H33N3O4CH4O3SH2O It is known for its complex structure, which includes a benzopyran core, a piperazine ring, and a methanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of upidosin mesylate monohydrate typically involves multiple steps, starting with the formation of the benzopyran core. This is followed by the introduction of the piperazine ring and the methanesulfonate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the careful handling of reagents and solvents, as well as the implementation of purification techniques such as crystallization and chromatography to achieve the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Upidosin mesylate monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Applications De Recherche Scientifique
Upidosin mesylate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism by which upidosin mesylate monohydrate exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. The exact pathways can vary depending on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzopyran derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Molecules that share the piperazine ring but differ in other functional groups.
Methanesulfonate salts: Compounds that include the methanesulfonate group but have different core structures.
Uniqueness
Upidosin mesylate monohydrate is unique due to its specific combination of a benzopyran core, a piperazine ring, and a methanesulfonate group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
171894-73-8 |
|---|---|
Formule moléculaire |
C32H39N3O8S |
Poids moléculaire |
625.7 g/mol |
Nom IUPAC |
methanesulfonic acid;N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide;hydrate |
InChI |
InChI=1S/C31H33N3O4.CH4O3S.H2O/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2;1-5(2,3)4;/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36);1H3,(H,2,3,4);1H2 |
Clé InChI |
PNDLRDPXNLMKBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5.CS(=O)(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


